The Definitive Guide to Glutathione (glycine-13C2,15N) Trifluoroacetate Salt in Advanced Analytical Research
The Definitive Guide to Glutathione (glycine-13C2,15N) Trifluoroacetate Salt in Advanced Analytical Research
Executive Summary & Chemical Anatomy
In the realm of modern bioanalytical chemistry, proteomics, and drug metabolism, the demand for absolute quantification and precise metabolic tracing has necessitated the development of highly specialized stable isotope-labeled (SIL) standards[1]. Glutathione (glycine-13C2,15N) trifluoroacetate salt represents the gold standard for these applications.
Structurally, this compound is a synthetic derivative of the endogenous tripeptide glutathione (L-gamma-glutamyl-L-cysteinyl-glycine), wherein the C-terminal glycine moiety has been isotopically enriched with two Carbon-13 atoms and one Nitrogen-15 atom[2].
The Causality of Molecular Design:
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The +3 Da Mass Shift: Natural glutathione (GSH) has a monoisotopic mass of 307.08 Da. Due to the natural abundance of 13C and 34S , endogenous GSH exhibits a natural isotopic envelope (M+1, M+2). By engineering a +3 Da shift ( m/z 310.09), the SIL internal standard is pushed entirely outside the natural isotopic interference window of the endogenous molecule[2]. This ensures zero cross-talk between the analyte and the internal standard during mass spectrometric (MS) analysis.
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Trifluoroacetate (TFA) Salt Form: Peptides are inherently prone to spontaneous degradation and poor solubility in certain organic phases. The inclusion of the TFA counterion drastically enhances the compound's solubility in polar solvents and stabilizes the peptide backbone, ensuring the concentration of the internal standard remains absolute over repeated freeze-thaw cycles[2].
Core Application: Isotope Dilution LC-MS/MS for Redox Profiling
The ratio of reduced glutathione (GSH) to oxidized glutathione disulfide (GSSG) is the primary biomarker of cellular oxidative stress and redox homeostasis[3]. However, quantifying this ratio is notoriously difficult because GSH rapidly auto-oxidizes to GSSG the moment a cell is lysed and exposed to atmospheric oxygen.
To achieve true absolute quantification, researchers employ Isotope Dilution Mass Spectrometry (IDMS) . By spiking Glutathione (glycine-13C2,15N) directly into the lysis buffer, the SIL standard experiences the exact same matrix suppression, extraction losses, and ionization efficiencies as the endogenous GSH[1].
Workflow for absolute quantification of GSH using isotope dilution LC-MS/MS.
Experimental Protocol: Absolute Quantification of Intracellular GSH/GSSG
This protocol utilizes N-ethylmaleimide (NEM) to trap the redox state, coupled with SIL-GSH to validate extraction efficiency.
Step 1: Preparation of the Quenching/Extraction Buffer Formulate a cold (-20°C) extraction buffer consisting of 80% Methanol / 20% Water containing 50 mM N-ethylmaleimide (NEM) and a precisely known concentration (e.g., 1.0 µM) of Glutathione (glycine-13C2,15N) trifluoroacetate salt[3].
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Causality: Methanol instantly precipitates proteins, halting enzymatic degradation (e.g., by γ -glutamyl transpeptidase). NEM rapidly and covalently alkylates the free thiol (-SH) of endogenous GSH, permanently freezing the redox state and preventing artifactual oxidation to GSSG.
Step 2: Cell Lysis and Quenching Aspirate culture media from the cell monolayer and immediately apply the cold extraction buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Self-Validation Checkpoint: Because the SIL-IS is present in the lysis buffer itself, any subsequent loss of analyte during centrifugation or matrix suppression in the MS source will affect the endogenous GSH and the SIL-GSH equally. A linear response curve ( R2>0.99 ) of the Endogenous/IS ratio across serial dilutions validates the absence of uncorrected matrix effects[1].
Step 3: Protein Clearance Vortex the lysate for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Step 4: LC-MS/MS Multiple Reaction Monitoring (MRM) Inject the sample into a triple quadrupole (QqQ) mass spectrometer. Monitor the specific MRM transitions for NEM-alkylated GSH (e.g., m/z 433 → 304) and NEM-alkylated SIL-GSH (e.g., m/z 436 → 307)[3].
Core Application: Reactive Metabolite Trapping in Drug Discovery
Drug-induced liver injury (DILI) is a primary cause of late-stage drug attrition. It is frequently driven by the bioactivation of inert drug candidates into reactive electrophiles via Cytochrome P450 (CYP450) enzymes. Because these electrophiles are highly transient, they cannot be detected directly; they must be "trapped" using a soft nucleophile like glutathione[4].
By incubating a test drug with liver microsomes and a 1:1 mixture of unlabeled GSH and Glutathione (glycine-13C2,15N) , researchers create a highly specific diagnostic tool. When a reactive metabolite binds to this mixture, it forms two distinct conjugates. In the MS1 full scan, these conjugates appear as a characteristic isotopic doublet separated by exactly 3.01 Da [4].
Causality: Biological matrices are incredibly complex, often producing thousands of background MS peaks. The artificial 3 Da doublet acts as a unique isotopic beacon. Modern data-dependent acquisition (DDA) software can be programmed to scan specifically for this doublet, instantly filtering out background noise and triggering MS/MS fragmentation only on the toxic adducts[4].
Reactive metabolite trapping assay utilizing a 1:1 ratio of unlabeled and SIL-GSH.
Core Application: Metabolic Flux and Host-Pathogen Interactions
Beyond acting as a static internal standard, Glutathione (glycine-13C2,15N) is utilized as an active tracer in Metabolic Flux Analysis (MFA)[5].
For example, in infectious disease research, scientists use this tracer to determine whether intracellular GSH depletion is caused by host oxidative stress or direct bacterial consumption. By feeding host cells with the SIL-GSH and infecting them with Helicobacter pylori, researchers tracked the isotopic label via LC-MS/MS. The detection of labeled cysteinylglycine (Cys-Gly) definitively proved that the bacteria were actively catabolizing host-derived glutathione using the virulence factor γ -glutamyl transpeptidase (gGT), rather than the GSH being lost to oxidation[6].
Quantitative Data Summary
The following table summarizes the critical physicochemical and mass spectrometric properties that make this specific salt form the standard for analytical research.
| Parameter | Unlabeled Glutathione (GSH) | Glutathione-(glycine-13C2,15N) TFA Salt | Scientific Rationale |
| Monoisotopic Mass | 307.08 Da | 310.09 Da | Baseline mass vs. isotopically enriched mass. |
| Mass Shift ( Δm ) | N/A | +3.01 Da | Ensures complete resolution from the M+1/M+2 natural isotopic envelope of endogenous GSH[2]. |
| Isotopic Purity | N/A | ≥ 99% 13C , ≥ 98% 15N | Minimizes unlabeled background signal, ensuring a high signal-to-noise ratio in quantitative assays[2]. |
| Salt Form | Free acid | Trifluoroacetate (TFA) | Enhances solubility in polar solvents and stabilizes the peptide against spontaneous degradation[2]. |
| Primary MS Role | Target Analyte | Internal Standard / Tracer | Corrects for matrix effects, extraction variance, and ion suppression in QqQ MS[1]. |
References
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Sigma-Aldrich. "Glutathione-(glycine-13C2,15N) trifluoroacetate salt ≥ 99 atom % 13C, ≥ 98 atom % 15N, ≥ 95% (CP)". sigmaaldrich.com. 2
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MedChemExpress. "Glutathione-glycine-13C2,15N trifluoroacetate | Stable Isotope". medchemexpress.com. 5
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PubMed / Chemical Research in Toxicology. "Application of stable isotope labeled glutathione and rapid scanning mass spectrometers in detecting and characterizing reactive metabolites". nih.gov. 4
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Thermo Fisher Scientific. "A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry". thermofisher.com. 1
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Analytical Methods (RSC Publishing). "LC-MS/MS assays for accurate quantification of underivatized glutathione (GSH) and its oxidized form glutathione disulfide (GSSG)". rsc.org. 3
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PLOS Pathogens. "Isotope tracing reveals bacterial catabolism of host-derived glutathione during Helicobacter pylori infection". plos.org. 6
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Glutathione-(glycine-13C2,15N) trifluoroacetate salt ≥99 atom % 13C, ≥98 atom % 15N, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Application of stable isotope labeled glutathione and rapid scanning mass spectrometers in detecting and characterizing reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.plos.org [journals.plos.org]
